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Compound of Interest

Compound Name:
4-(4-Bromophenyl)-2,5-

dimethylthiazole

CAS No.: 397283-49-7

Cat. No.: B1274990

Get Quote

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a

cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved

drugs. Its unique electronic properties and ability to engage in various non-covalent interactions

have made it a privileged scaffold in the design of novel therapeutic agents. When

functionalized with a bromophenyl moiety, this scaffold gives rise to a class of compounds with

a broad spectrum of biological activities, ranging from anticancer to antimicrobial. This guide

provides an in-depth comparison of bromophenyl thiazole derivatives, elucidating the critical

structure-activity relationships (SAR) that govern their therapeutic potential. We will delve into

the experimental data that supports these relationships, provide detailed protocols for key

biological assays, and visualize the intricate interplay between chemical structure and

biological function.

The 4-(4-Bromophenyl)thiazol-2-amine Core: A Hub
of Biological Activity
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A significant body of research has centered on derivatives of 4-(4-bromophenyl)thiazol-2-

amine. This core structure serves as an excellent template for exploring how modifications at

the 2-amino position influence biological outcomes. The presence of the bromophenyl group at

the 4-position of the thiazole ring is often associated with enhanced biological activity, a trend

observed across different therapeutic targets.[1][2]

Comparative Analysis of Anticancer and Antimicrobial
Activities
A systematic study of 4-(4-bromophenyl)thiazol-2-amine derivatives, where the 2-amino group

is condensed with various aromatic aldehydes to form Schiff bases, reveals critical SAR

insights. The following table summarizes the in vitro anticancer activity against the MCF-7

human breast cancer cell line and the antimicrobial activity against a panel of bacteria and

fungi for a selection of these compounds.

Table 1: In Vitro Anticancer and Antimicrobial Activity of 4-(4-Bromophenyl)thiazol-2-amine

Derivatives
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Compound ID

R Group
(Substituent
on
Benzylidene)

Anticancer
Activity (MCF-
7) IC50 (µM)[2]

Antibacterial
Activity MIC
(µM)[2]

Antifungal
Activity MIC
(µM)[2]

p1 3,4-dimethoxy >100
S. aureus: >100,

E. coli: >100

C. albicans:

>100, A. niger:

>100

p2
4-hydroxy-3-

methoxy
10.5

S. aureus: 16.1,

E. coli: 16.1

C. albicans: 32.2,

A. niger: 32.2

p3 4-dimethylamino >100
S. aureus: >100,

E. coli: 32.4

C. albicans:

>100, A. niger:

16.2

p4 3,4,5-trimethoxy >100 B. subtilis: 28.8

C. albicans:

>100, A. niger:

>100

p5 4-bromo >100
S. aureus: >100,

E. coli: >100

C. albicans:

>100, A. niger:

>100

p6
2-

hydroxynaphthyl
>100

S. aureus: >100,

E. coli: >100

C. albicans: 15.3,

A. niger: 30.6

5-Fluorouracil (Standard) 5.2 - -

Norfloxacin (Standard) -
S. aureus: 10.2,

E. coli: 12.5
-

Fluconazole (Standard) - -
C. albicans: 11.2,

A. niger: 13.7

MIC values are against Staphylococcus aureus (S. aureus), Escherichia coli (E. coli), Bacillus

subtilis (B. subtilis), Candida albicans (C. albicans), and Aspergillus niger (A. niger).
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The data presented in Table 1 underscores several key SAR principles for this class of

compounds:

Anticancer Activity: The most potent anticancer activity against the MCF-7 cell line was

observed in compound p2, which features a 4-hydroxy-3-methoxy substitution on the

benzylidene ring (IC50 = 10.5 µM).[2] This activity is comparable to the standard

chemotherapeutic agent 5-fluorouracil (IC50 = 5.2 µM).[2] The presence of both a hydroxyl

and a methoxy group at these positions appears to be crucial for cytotoxicity. Other

substitutions, such as multiple methoxy groups (p1, p4), a dimethylamino group (p3), a

bromo group (p5), or a bulky naphthyl group (p6), resulted in a significant loss of anticancer

activity.[2] This suggests that a specific hydrogen bonding and electronic profile is required

for interaction with the biological target in cancer cells.

Antimicrobial Activity:

Antibacterial: Compound p2 also demonstrated the most promising broad-spectrum

antibacterial activity, with MIC values of 16.1 µM against both S. aureus (Gram-positive)

and E. coli (Gram-negative).[2] Compound p4, with its trimethoxy substitution, showed

selective activity against B. subtilis (MIC = 28.8 µM).[2]

Antifungal: The antifungal activity was most pronounced in compound p6, which contains a

2-hydroxynaphthyl moiety, exhibiting an MIC of 15.3 µM against C. albicans.[2] Compound

p3, with a 4-dimethylamino group, was selectively active against A. niger (MIC = 16.2 µM).

[2]

The SAR for antimicrobial activity is more varied than for anticancer activity, with different

structural features favoring activity against different microbial species. This suggests that these

compounds may have multiple mechanisms of action or interact with different targets in various

microorganisms.

Experimental Methodologies: A Guide to
Reproducible Research
The reliability of SAR studies hinges on the robustness and reproducibility of the experimental

assays used to generate the biological data. Here, we provide detailed protocols for the key

assays employed in the evaluation of bromophenyl thiazole compounds.
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Synthesis of 4-(4-Bromophenyl)thiazol-2-amine
Derivatives
The synthesis of the 4-(4-bromophenyl)thiazol-2-amine core and its subsequent derivatization

into Schiff bases is a well-established procedure. The general synthetic scheme is outlined

below, followed by a detailed experimental protocol.

Step 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

Step 2: Synthesis of Schiff Bases

p-Bromoacetophenone

4-(4-Bromophenyl)thiazol-2-amine

Thiourea

Iodine (catalyst)

4-(4-Bromophenyl)-N-(benzylidene)thiazol-2-amine DerivativesAromatic Aldehyde (R-CHO)

Click to download full resolution via product page

Caption: General synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives[2]

Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate):

A mixture of p-bromoacetophenone and thiourea is reacted in the presence of iodine as a

catalyst.

The reaction mixture is typically refluxed in a suitable solvent, such as ethanol.
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Upon completion, the reaction mixture is cooled, and the solid product is collected by

filtration.

The crude product is then purified, for example, by recrystallization, to yield the pure 4-(4-

bromophenyl)thiazol-2-amine intermediate.

Synthesis of Schiff Base Derivatives (p1-p10):

The 4-(4-bromophenyl)thiazol-2-amine intermediate is dissolved in a suitable solvent, such

as ethanol.

An equimolar amount of the desired aromatic aldehyde is added to the solution.

A catalytic amount of glacial acetic acid is often added to facilitate the condensation

reaction.

The reaction mixture is refluxed for several hours until the reaction is complete, as

monitored by thin-layer chromatography (TLC).

Upon cooling, the precipitated solid product is collected by filtration, washed, and purified

by recrystallization.

In Vitro Anticancer Activity: Sulforhodamine B (SRB)
Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density,

based on the measurement of cellular protein content. It is a reliable and sensitive method for

in vitro anticancer drug screening.[3][4]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.creative-bioarray.com/support/sulforhodamine-b-srb-assay-protocol.htm
https://pubmed.ncbi.nlm.nih.gov/17560325/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274990?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in 96-well plate

Treat with compounds for 72h

Fix cells with Trichloroacetic Acid (TCA)

Stain with Sulforhodamine B (SRB)

Wash with 1% Acetic Acid

Solubilize bound dye with Tris base

Measure absorbance at 540 nm

Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Experimental Protocol: Sulforhodamine B (SRB) Assay[2][3]
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Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at an appropriate

density and allowed to attach overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 72 hours).

Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10%

(w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

Staining: The plates are washed with water and air-dried. A solution of 0.4% (w/v) SRB in 1%

acetic acid is added to each well and incubated at room temperature for 30 minutes.

Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

Solubilization: The plates are air-dried, and the protein-bound dye is solubilized by adding 10

mM Tris base solution to each well.

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength

of approximately 540 nm.

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the

concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Antimicrobial Activity: Minimum Inhibitory
Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism after overnight incubation. The broth

microdilution method is a commonly used technique to determine MIC values.
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Prepare serial dilutions of compounds in 96-well plate

Inoculate wells with standardized microbial suspension

Incubate at 37°C for 24h (bacteria) or 48h (fungi)

Visually inspect for turbidity

Determine MIC (lowest concentration with no visible growth)

Click to download full resolution via product page

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocol: Broth Microdilution MIC Assay

Compound Preparation: Serial twofold dilutions of the test compounds are prepared in a

liquid growth medium in 96-well microtiter plates.

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and

adjusted to a specific cell density (e.g., 10^5 CFU/mL).

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria, 28°C for 48 hours for fungi).
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MIC Determination: After incubation, the plates are visually inspected for microbial growth

(turbidity). The MIC is recorded as the lowest concentration of the compound at which there

is no visible growth.

Future Directions and Concluding Remarks
The structure-activity relationship studies of bromophenyl thiazole compounds have revealed a

promising landscape for the development of novel therapeutic agents. The 4-(4-

bromophenyl)thiazol-2-amine scaffold, in particular, has proven to be a versatile platform for

generating compounds with potent and, in some cases, selective anticancer and antimicrobial

activities.

The key takeaways from this comparative guide are:

The 4-(4-bromophenyl) moiety at the 4-position of the thiazole ring is a recurring feature in

biologically active compounds.

Substitutions on the 2-amino group of the thiazole ring have a profound impact on the

biological activity profile.

Specific substitutions, such as the 4-hydroxy-3-methoxybenzylidene group, can confer

potent anticancer activity.

A diverse range of substituents can lead to varied and selective antimicrobial activities.

Future research in this area should focus on elucidating the precise molecular targets and

mechanisms of action of these compounds. For the anticancer lead compound p2,

investigating its effects on cell cycle progression, apoptosis induction, and specific signaling

pathways in cancer cells would be a logical next step. For the antimicrobial compounds,

identifying their bacterial or fungal targets could pave the way for the development of new

classes of antibiotics and antifungals.

In conclusion, the bromophenyl thiazole scaffold represents a rich source of chemical diversity

with significant therapeutic potential. The insights gained from the structure-activity relationship

studies presented in this guide provide a solid foundation for the rational design and

optimization of next-generation drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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